1,1,1,2,2,5,5,6,6,6-Decafluorohexane
Description
Structure
3D Structure
Properties
CAS No. |
95576-25-3 |
|---|---|
Molecular Formula |
C2F5C2H4C2F5 C6H4F10 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1,1,1,2,2,5,5,6,6,6-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c7-3(8,5(11,12)13)1-2-4(9,10)6(14,15)16/h1-2H2 |
InChI Key |
FUCPNELYUCUXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1,2,2,5,5,6,6,6 Decafluorohexane
Established Synthetic Pathways for Perfluorinated Hexanes
Established methods for the synthesis of highly fluorinated alkanes can be broadly categorized into direct and indirect fluorination techniques. These approaches have been fundamental in the development of fluorine chemistry, each with its own set of advantages and limitations.
Direct Fluorination Techniques and Precursor Selection
Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine (F₂). This method is characterized by its high exothermicity and the extreme reactivity of fluorine gas, which can lead to nonspecific reactions and fragmentation of the carbon skeleton if not carefully controlled.
For the synthesis of 1,1,1,2,2,5,5,6,6,6-decafluorohexane, a logical precursor would be n-hexane or a partially fluorinated hexane (B92381). The reaction proceeds via a free-radical chain mechanism, where fluorine radicals abstract hydrogen atoms, followed by the reaction of the resulting alkyl radical with F₂.
Precursor Selection for Direct Fluorination:
| Precursor | Rationale | Potential Challenges |
| n-Hexane | Readily available and inexpensive starting material. | Low selectivity, leading to a mixture of various fluorinated isomers and over-fluorination. High heat of reaction requires specialized equipment for temperature control. |
| Partially Fluorinated Hexanes (e.g., 1,1,1-trifluorohexane) | The presence of existing C-F bonds can influence the regioselectivity of further fluorination, potentially directing fluorination to other positions. | Availability and synthesis of specific partially fluorinated precursors can be complex and costly. |
Controlling the reaction conditions is paramount in direct fluorination. Techniques such as using low temperatures (around -80°C), high dilution with inert gases (like nitrogen), and specialized reactors are employed to mitigate the high reactivity and prevent combustion or explosion. researchgate.net
Indirect Fluorination Strategies and Their Chemical Transformations
Indirect fluorination strategies offer greater control and selectivity compared to direct fluorination. These methods involve the use of fluorinating reagents to replace hydrogen atoms or other functional groups with fluorine.
One common approach is the fluorination of precursor molecules containing functional groups that are amenable to substitution with fluorine. For instance, a di-iodinated or di-brominated hexane derivative could serve as a starting point. A hypothetical pathway for the synthesis of this compound could involve the following transformations:
Halogenation of a Hexane Derivative: Selective halogenation (e.g., bromination) of a suitable hexane precursor to introduce leaving groups at the desired positions.
Fluorination via Halogen Exchange (Halex) Reaction: Treatment of the halogenated precursor with a fluoride (B91410) source, such as potassium fluoride (KF) or antimony trifluoride (SbF₃), to replace the halogens with fluorine.
Another indirect strategy involves the use of electrophilic fluorinating reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). These reagents can selectively replace activated C-H bonds with fluorine under milder conditions than direct fluorination. nih.gov
Common Fluorinating Reagents and Their Applications:
| Reagent | Type | Typical Applications |
| Elemental Fluorine (F₂) | Direct | Perfluorination of hydrocarbons. |
| Cobalt (III) Fluoride (CoF₃) | Indirect (Solid Phase) | Controlled fluorination of hydrocarbons. |
| Selectfluor® | Indirect (Electrophilic) | Selective fluorination of C-H bonds, especially at electron-rich sites. |
| N-Fluorobenzenesulfonimide (NFSI) | Indirect (Electrophilic) | Radical fluorination and electrophilic fluorination of various substrates. |
Scalability Considerations in Laboratory and Industrial Synthesis of this compound
The scalability of fluorination processes from the laboratory to an industrial setting presents significant challenges, primarily due to safety and cost considerations.
Direct Fluorination:
Laboratory Scale: Can be performed in specialized small-scale reactors with careful control of temperature and fluorine concentration.
Industrial Scale: The high reactivity and corrosiveness of fluorine gas necessitate the use of specialized and expensive materials for reactors and handling equipment. researchgate.net Precise control of reaction parameters is critical to prevent runaway reactions. Continuous flow reactors are often favored over batch reactors to improve heat transfer and safety.
Indirect Fluorination:
Laboratory Scale: Many indirect fluorination methods are well-established at the lab scale, offering good control and selectivity.
Novel Approaches in this compound Synthesis
Recent advancements in fluorine chemistry have focused on developing more sustainable and efficient synthetic routes, guided by the principles of green chemistry and the use of catalytic methods.
Green Chemistry Principles and Sustainable Synthetic Routes
The development of sustainable fluorination methods is driven by the need to reduce the environmental impact of traditional techniques, which often rely on hazardous reagents and produce significant waste.
Key principles of green chemistry applicable to the synthesis of decafluorohexane include:
Use of Safer Reagents: Exploring alternatives to highly toxic and corrosive reagents like elemental fluorine and hydrogen fluoride. agchemigroup.eu A recent breakthrough involves the use of a mechanochemically prepared solid reagent, "Fluoromix," derived from fluorspar (CaF₂) and potassium phosphate, which allows for fluorination without the need for HF gas. ox.ac.ukscitechdaily.com
Energy Efficiency: Developing reactions that can be conducted under milder conditions, such as lower temperatures and pressures, to reduce energy consumption. Photochemical and electrochemical fluorination methods are promising in this regard as they can often be performed at room temperature.
Waste Reduction: Designing synthetic routes with higher atom economy and recyclability of reagents and catalysts. acsgcipr.org
Emerging Sustainable Fluorination Techniques:
| Technique | Description | Advantages |
| Electrochemical Fluorination | Uses electricity to drive the fluorination reaction, often in the presence of a fluoride source. | Reduces the need for hazardous oxidizing agents and can offer high selectivity. |
| Photochemical Fluorination | Utilizes light to initiate fluorination reactions, often in the presence of a photocatalyst. | Can proceed under mild conditions and allows for selective C-H bond activation. rsc.org |
| Mechanochemical Fluorination | Involves the mechanical grinding of solids to induce chemical reactions. | Can eliminate the need for hazardous solvents and enables the use of solid, safer fluorinating agents. scitechdaily.com |
Catalytic Methods for Selective Fluorination and Isomer Control
Catalytic methods offer a powerful tool for achieving selective C-F bond formation, which is crucial for the synthesis of a specific isomer like this compound. rsc.org These methods aim to activate specific C-H bonds in a controlled manner, leading to the desired product with high selectivity.
Catalytic C-H Fluorination: Significant research has been directed towards the development of transition-metal catalysts that can selectively fluorinate unactivated C-H bonds. rsc.org For instance, manganese-porphyrin complexes have shown promise in the direct fluorination of alkanes through a hydrogen abstraction-fluorine rebound mechanism. rsc.org Photocatalysis, using catalysts like anthraquinone, has also been employed for the selective fluorination of sp³ C-H bonds. rsc.org
Isomer Control: Achieving the specific substitution pattern of this compound through direct C-H fluorination of hexane would be extremely challenging due to the similar reactivity of many of the C-H bonds. libretexts.org Therefore, a more plausible catalytic approach would involve a multi-step synthesis using a starting material that already contains some of the desired structural features. The development of catalysts that can differentiate between C-H bonds based on their electronic and steric environment is an active area of research and holds the key to achieving high isomer control in such syntheses. acs.org
Chemical Reactivity and Mechanistic Investigations of 1,1,1,2,2,5,5,6,6,6 Decafluorohexane
Reaction Pathways and Transformation Mechanisms Involving 1,1,1,2,2,5,5,6,6,6-Decafluorohexane
The reactivity of this compound is largely dictated by the presence of strong carbon-fluorine (C-F) and carbon-carbon (C-C) bonds, as well as the high electronegativity of the fluorine atoms. These factors contribute to the compound's general chemical inertness, a characteristic feature of highly fluorinated alkanes.
Electrophilic and Nucleophilic Reaction Studies
Perfluoroalkanes and hydrofluoroalkanes, such as this compound, are generally resistant to both electrophilic and nucleophilic attack under standard conditions. The high electronegativity of fluorine atoms creates a strong inductive effect, significantly reducing the electron density of the carbon backbone and making it a poor target for electrophiles. wikipedia.org Concurrently, the fluorine atoms themselves possess lone pairs of electrons, but their high electronegativity makes them poor electron donors.
Nucleophilic attack on the carbon atoms is also disfavored. The dense sheath of negatively charged fluorine atoms effectively shields the carbon skeleton from the approach of nucleophiles. Furthermore, the C-F bond is the strongest single bond in organic chemistry, making the displacement of a fluoride (B91410) ion energetically unfavorable. researchgate.net While direct nucleophilic substitution on a saturated carbon atom is rare, reactions can be induced under forcing conditions or at specific, activated sites if present. For instance, hydrofluoroethers have been shown to react with strong bases like triethylamine, leading to the formation of perfluoroalkoxide salts.
Radical-Mediated Transformations and Reaction Kinetics
Radical reactions represent a more viable pathway for the functionalization of highly fluorinated alkanes. acs.org The homolytic cleavage of a C-C or C-H bond, although requiring significant energy input, can generate radical intermediates that are amenable to further transformation. In the case of this compound, the presence of C-H bonds at the 3- and 4-positions provides sites for radical initiation that are more reactive than the C-F bonds.
The general mechanism for radical-mediated transformations would involve three key stages:
Initiation: This step involves the generation of radicals, which can be achieved through thermal or photochemical means, often in the presence of a radical initiator.
Propagation: A generated radical can abstract a hydrogen atom from the 3- or 4-position of this compound, forming a decafluorohexyl radical. This radical can then react with other species in the reaction mixture.
Termination: The reaction ceases when two radical species combine.
The kinetics of these reactions would be influenced by factors such as the concentration of the radical initiator, temperature, and the presence of radical scavengers. Perfluoroalkyl radicals are known to be highly electrophilic and will readily add to electron-rich alkenes. organic-chemistry.org
Photochemical and Thermal Reaction Pathways
Photochemical Pathways: Photochemical reactions are initiated by the absorption of light. acs.org For a photochemical reaction to occur with this compound, the molecule would need to absorb light of a suitable wavelength to induce electronic excitation, potentially leading to bond cleavage. Given the strength of the C-F and C-C bonds, this would likely require high-energy ultraviolet radiation. The most probable photochemical event would be the homolytic cleavage of a C-C bond, which is generally weaker than the C-F bond, to generate perfluoroalkyl radicals.
Thermal Pathways: Highly fluorinated alkanes are known for their high thermal stability. For instance, perfluorohexane (B1679568) (C6F14) has been shown to be stable up to 350 °C. polimi.it Above this temperature, thermal decomposition begins to occur, primarily through the homolytic cleavage of C-C bonds, leading to the formation of smaller perfluoroalkyl radicals. polimi.it For this compound, a similar high thermal stability would be expected. The initial decomposition products would likely be trifluoromethyl radicals (•CF3) and other fluorinated alkyl radicals. These highly reactive species would then undergo a complex series of secondary reactions. The presence of C-H bonds might slightly lower the decomposition temperature compared to its perfluorinated analogue. Studies on the thermal decomposition of perfluoroalkyl substances (PFAS) have shown that the presence of other functional groups can influence thermal stability. acs.orgund.edu
Stereochemical Aspects of Reactions Involving this compound
The parent molecule, this compound, is achiral as it does not possess any stereocenters. Stereochemical considerations would become relevant if a reaction were to introduce a new stereocenter. For instance, in a radical-mediated halogenation at one of the methylene (B1212753) (-CH2-) groups (positions 3 or 4), a new chiral center would be created.
If a radical is formed at one of these carbon atoms, the resulting carbon radical intermediate is expected to be trigonal planar or rapidly inverting. pressbooks.pub Subsequent reaction of this planar radical with another molecule can occur from either face with equal probability. This would lead to the formation of a racemic mixture of the two possible enantiomers. Therefore, any reaction that creates a new stereocenter from the achiral starting material would be expected to produce a racemic product in the absence of a chiral influence (e.g., a chiral catalyst or reagent).
Catalytic Cycles and Intermediate Characterization in this compound Chemistry
While the inertness of C-F bonds presents a significant challenge, recent advances have been made in the catalytic functionalization of perfluoroalkanes. researchgate.net These reactions often employ transition metal catalysts to activate the C-F or C-H bonds.
A plausible catalytic cycle for the functionalization of a C-H bond in this compound could involve the following general steps:
Oxidative Addition: The transition metal catalyst reacts with a substrate, leading to the cleavage of a C-H bond and the formation of a metal-hydride and a metal-alkyl intermediate.
Insertion: A second reactant, such as an alkene or carbon monoxide, could insert into the metal-alkyl bond.
Reductive Elimination: The final product is formed by the reductive elimination from the metal center, regenerating the active catalyst.
The characterization of intermediates in such catalytic cycles is often challenging due to their transient nature. Spectroscopic techniques such as NMR, IR, and mass spectrometry, often performed at low temperatures, would be crucial for their identification. Computational studies also play a significant role in elucidating the structures and energies of these intermediates and the transition states that connect them.
Advanced Spectroscopic Characterization of 1,1,1,2,2,5,5,6,6,6 Decafluorohexane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone for the structural determination of organofluorine compounds. youtube.com The presence of spin-active nuclei like ¹H and ¹⁹F allows for a detailed analysis of the molecular framework of 1,1,1,2,2,5,5,6,6,6-decafluorohexane.
Due to the structural symmetry of this compound (CF₃-CF₂-CH₂-CH₂-CF₂-CF₃), its one-dimensional NMR spectra are relatively simple. However, multi-dimensional NMR experiments are crucial for confirming connectivity and assigning signals definitively. nationalmaglab.org
¹H-¹⁹F Heteronuclear Correlation (HETCOR): This 2D NMR experiment would be essential to establish the coupling between the hydrogen and fluorine nuclei. A cross-peak would be expected between the proton signal of the -CH₂- groups (at C3 and C4) and the fluorine signal of the adjacent -CF₂- groups (at C2 and C5), confirming their three-bond (³J) connectivity.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. For this compound, it would show a single correlation between the ¹H signal of the methylene (B1212753) groups and the ¹³C signal corresponding to C3 and C4.
¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds). It would be used to confirm the carbon skeleton by showing correlations from the methylene protons (H at C3/C4) to the carbons of the fluorinated groups (C2/C5 and C1/C6).
These experiments collectively provide an unambiguous assignment of all proton and carbon signals, verifying the molecular structure.
Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds due to the nucleus's 100% natural abundance, high sensitivity, and wide range of chemical shifts. wikipedia.orgacs.org The ¹⁹F NMR spectrum of this compound is predicted to show two distinct signals due to the molecule's symmetry.
-CF₃ Groups: The six fluorine atoms of the two equivalent trifluoromethyl groups at positions C1 and C6 would produce a single signal. This signal is expected to appear as a triplet due to coupling (³JFF) with the two fluorine atoms on the adjacent C2 (and C5) position.
-CF₂- Groups: The four fluorine atoms of the two equivalent difluoromethylene groups at positions C2 and C5 would also produce a single signal. This signal would be more complex, appearing as a quartet of triplets (or a multiplet) due to coupling with the adjacent -CF₃ group (³JFF) and the protons of the -CH₂- group (³JHF).
The predictable splitting patterns and integration values (3:2 ratio for the -CF₃ vs. -CF₂- signals) provide definitive structural confirmation.
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Multiplicity) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -CH₂-CH₂- (C3, C4) | ~2.0 - 2.5 | Triplet of triplets (tt) | ³JHF ≈ 15-25 Hz; ³JHH ≈ 7-10 Hz |
| ¹⁹F | -CF₃ (C1, C6) | ~ -80 to -86 (vs. CFCl₃) | Triplet (t) | ³JFF ≈ 8-12 Hz |
| ¹⁹F | -CF₂- (C2, C5) | ~ -120 to -126 (vs. CFCl₃) | Multiplet (m) or Quartet of triplets (qt) | ³JFF ≈ 8-12 Hz; ³JHF ≈ 15-25 Hz |
Isotopic labeling is a sophisticated method used to simplify complex NMR spectra or to probe specific molecular interactions. acs.org For small molecules, selective incorporation of isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) can be invaluable. nih.gov
In the context of this compound, a targeted isotopic labeling study could involve the synthesis of a deuterated analogue, 1,1,1,2,2,5,5,6,6,6-decafluoro-3,3,4,4-tetradeuteriohexane (CF₃-CF₂-CD₂-CD₂-CF₂-CF₃) .
The primary benefit of this substitution would be the simplification of the ¹⁹F NMR spectrum. The complex multiplet observed for the -CF₂- groups would collapse into a simple quartet. This is because the large ³JHF coupling would be eliminated, as deuterium has a much smaller gyromagnetic ratio and its coupling to fluorine is often unresolved. This simplification would allow for a more accurate determination of the ³JFF coupling constant between the -CF₂- and -CF₃- groups.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation patterns. msu.edu
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. nih.govlongdom.org For this compound, HRMS is critical to confirm its composition as C₆H₄F₁₀.
The ability of HRMS to distinguish between compounds with the same nominal mass (isobars) is one of its key strengths. thermofisher.com For example, C₆H₄F₁₀ has a nominal mass of 282, but its precise monoisotopic mass is distinct from other potential elemental compositions that could be present as impurities or misidentified.
| Elemental Formula | Nominal Mass (amu) | Monoisotopic Mass (amu) | Mass Difference from C₆H₄F₁₀ (amu) |
|---|---|---|---|
| C₆H₄F₁₀ | 282 | 282.02165 | - |
| C₇H₆F₈O₂ | 282 | 282.02917 | +0.00752 |
| C₁₀H₅F₅N₂O₂ | 282 | 282.02750 | +0.00585 |
| C₁₂H₈F₄O₃ | 282 | 282.04130 | +0.01965 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce product ions. nih.gov The resulting fragmentation pattern provides valuable structural information. chemguide.co.uk Energetically unstable molecular ions often break apart into smaller, more stable pieces. libretexts.org
For this compound (MW = 282.02), the molecular ion [C₆H₄F₁₀]⁺˙ would be the precursor. The C-C bonds are typically the weakest points and most susceptible to cleavage. The fragmentation of the central C3-C4 bond is a highly probable event, leading to a characteristic fragment ion.
Predicted fragmentation pathways include:
Cleavage of the C2-C3 bond: This would lead to the formation of a stable [C₂F₅]⁺ ion (m/z = 119) and a [C₄H₄F₅]⁺ ion (m/z = 163).
Cleavage of the C1-C2 bond: Loss of a trifluoromethyl radical would result in a [C₅H₄F₇]⁺ ion (m/z = 213).
Central Cleavage (C3-C4 bond): This symmetric cleavage is highly characteristic and would produce a [C₃H₂F₅]⁺ fragment ion (m/z = 141).
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. Due to the absence of extensive conjugation or chromophores, the vibrational spectra are expected to be dominated by the characteristic frequencies of C-H, C-F, and C-C bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique "fingerprint" based on the functional groups present. For this compound, the FT-IR spectrum is anticipated to be characterized by strong absorptions corresponding to the stretching and bending vibrations of its C-F and C-H bonds.
The C-F stretching vibrations in fluorinated alkanes are known to produce very strong absorption bands in the region of 1000-1360 cm⁻¹. wikipedia.org Given the presence of both -CF₃ and -CHF- groups in the molecule, a complex pattern of bands is expected in this region. The asymmetric and symmetric stretching modes of the CF₃ groups will contribute to intense absorptions, while the C-F stretches in the CHF moieties will also be prominent. The C-H stretching vibrations from the two methine groups are expected to appear in the 2900-3000 cm⁻¹ region, although these bands may be of weaker intensity compared to the C-F absorptions.
Bending vibrations, such as C-H and C-F bending modes, will appear at lower wavenumbers. For instance, CF₂ and CF₃ bending modes are typically observed in the fingerprint region, further contributing to the complexity of the spectrum. The C-C skeletal vibrations are generally weaker and appear at lower frequencies.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CHF- | 2900 - 3000 | Medium |
| C-F Asymmetric Stretch | -CF₃ | ~1250 | Strong |
| C-F Symmetric Stretch | -CF₃ | ~1150 | Strong |
| C-F Stretch | -CHF- | 1100 - 1350 | Strong |
| C-H Bend | -CHF- | 1350 - 1480 | Medium |
| C-F Bend | -CF₃, -CHF- | 500 - 800 | Medium-Strong |
Advanced Raman Spectroscopic Techniques
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the symmetric vibrations of the C-F bonds, particularly the symmetric stretches of the -CF₃ groups, are expected to be strong in the Raman spectrum. Studies on per- and polyfluoroalkyl substances (PFAS) have identified common Raman bands at approximately 300, 380, and 725 cm⁻¹, which are associated with the vibrations of the fluorinated carbon backbone. acs.org The C-C skeletal vibrations are also typically more prominent in Raman spectra compared to IR spectra.
Advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), could potentially be employed to enhance the Raman signal of this compound, although this would require adsorption of the molecule onto a suitable metallic nanostructured surface. spectroscopyonline.com Confocal Raman microscopy could provide high spatial resolution for analyzing the distribution of this compound on a surface.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | -CHF- | 2900 - 3000 | Medium |
| C-F Symmetric Stretch | -CF₃ | ~1150 | Strong |
| C-C Skeletal Stretch | Alkane backbone | 800 - 1000 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. The energy absorbed corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy molecular orbital.
Saturated alkanes and their fluorinated derivatives, such as this compound, are composed primarily of sigma (σ) bonds. The electronic transitions available to these molecules are high-energy σ → σ* transitions, where an electron from a bonding σ orbital is excited to an antibonding σ* orbital. ck12.org These transitions typically require a large amount of energy, corresponding to absorption in the vacuum ultraviolet (VUV) region of the electromagnetic spectrum, generally at wavelengths below 200 nm. wikipedia.org
Standard UV-Vis spectrophotometers typically operate in the range of 200-800 nm. youtube.comrsc.org Consequently, this compound is expected to be transparent in the near-UV and visible regions, showing no significant absorption. The presence of non-bonding electrons on the fluorine atoms could theoretically allow for n → σ* transitions. However, these transitions are also generally high in energy and occur at wavelengths below the range of standard instrumentation. Therefore, UV-Vis spectroscopy is not a primary technique for the structural characterization of this compound but confirms the absence of conjugated systems or chromophores.
X-ray Diffraction and Photoelectron Spectroscopy for Solid-State and Surface Characterization
While IR, Raman, and UV-Vis spectroscopy provide information about the molecular structure and electronic transitions, X-ray techniques offer insights into the solid-state arrangement and elemental composition.
X-ray Diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. If this compound can be crystallized, single-crystal or powder XRD could be used to determine its crystal system, space group, and the precise arrangement of the molecules in the crystal lattice. mdpi.com This would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. For partially fluorinated alkanes, the packing in the solid state can be influenced by fluorine-fluorine and fluorine-hydrogen interactions.
Photoelectron Spectroscopy (PES) is a surface-sensitive technique that measures the binding energies of electrons in a material, providing information about its elemental composition and chemical state. libretexts.org
X-ray Photoelectron Spectroscopy (XPS) uses X-rays to eject core electrons. An XPS spectrum of this compound would show peaks corresponding to the core levels of carbon (C 1s) and fluorine (F 1s). High-resolution spectra of the C 1s region would be expected to show distinct peaks for the carbon atoms in different chemical environments (-CF₃, -CHF-), allowing for the differentiation of the various carbon-fluorine and carbon-hydrogen bonding states. researchgate.net
Ultraviolet Photoelectron Spectroscopy (UPS) uses UV radiation to probe the valence electrons. libretexts.org A UPS spectrum would provide information about the energies of the molecular orbitals, which can be compared with theoretical calculations to gain a deeper understanding of the electronic structure.
Integration of Multi-Spectroscopic Data for Comprehensive Structural and Mechanistic Analysis
A comprehensive understanding of the structure and properties of this compound is best achieved through the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combination allows for a more complete picture.
The complementary nature of FT-IR and Raman spectroscopy allows for a thorough vibrational analysis. FT-IR highlights the polar functional groups, providing strong signals for the C-F bonds, while Raman spectroscopy emphasizes the symmetric vibrations and the carbon backbone. Together, they can provide a detailed vibrational fingerprint of the molecule.
While UV-Vis spectroscopy confirms the saturated, non-conjugated nature of the molecule, photoelectron spectroscopy (XPS and UPS) offers a direct probe of the electronic structure. The core-level binding energies from XPS can confirm the elemental composition and the different chemical environments of the carbon atoms, corroborating the structure inferred from vibrational spectroscopy. The valence-level information from UPS can be correlated with the high-energy electronic transitions that are inaccessible to standard UV-Vis spectroscopy.
Finally, if the compound is crystalline, X-ray diffraction provides the ultimate structural determination in the solid state, including precise bond lengths and angles, as well as intermolecular packing. This structural information can then be used to better interpret the vibrational spectra, for example, by explaining shifts in vibrational frequencies due to crystal packing effects. The integration of these diverse spectroscopic data sets thus enables a robust and detailed characterization of this compound.
Computational and Theoretical Investigations of 1,1,1,2,2,5,5,6,6,6 Decafluorohexane
Quantum Chemical Calculations of 1,1,1,2,2,5,5,6,6,6-Decafluorohexane
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. However, specific studies detailing these calculations for this compound have not been identified.
Electronic Structure and Bonding Analysis
A detailed analysis of the electronic structure and bonding of this compound, which would include molecular orbital diagrams, electron density distributions, and atomic charge analyses, has not been reported in the literature. Such studies would provide insight into the molecule's reactivity and the nature of its carbon-fluorine and carbon-carbon bonds.
Conformational Analysis and Potential Energy Surfaces
There are no published studies on the conformational analysis or the potential energy surfaces of this compound. A conformational analysis would identify the most stable arrangements of the molecule (rotational isomers) and the energy barriers between them.
Spectroscopic Property Prediction through Computational Methods
While computational methods are frequently used to predict spectroscopic properties like NMR and IR spectra, no specific predictions for this compound have been published. These theoretical spectra are invaluable for interpreting experimental data.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics simulations provide a means to study the bulk properties and time-dependent behavior of molecular systems. However, the scientific literature lacks specific molecular dynamics studies on systems composed of or containing this compound.
Intermolecular Interactions and Aggregation Behavior
Research detailing the intermolecular interactions and aggregation behavior of this compound is not available. Such simulations would elucidate how these molecules interact with each other in a condensed phase.
Solvent-Solute Interactions and Phase Behavior Modeling
There are no specific modeling studies on the solvent-solute interactions or the phase behavior of this compound. These investigations would be crucial for understanding its properties as a solvent and its behavior under different temperatures and pressures.
Reaction Mechanism Elucidation through Computational Modeling of this compound Transformations
Computational modeling has emerged as an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving fluorinated compounds. For transformations of this compound, computational chemistry provides a molecular-level understanding of reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally. Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics are pivotal in mapping the potential energy surface of a reaction, thereby revealing the energetic feasibility and kinetics of various mechanistic routes.
Advanced computational techniques can also shed light on the degradation mechanisms of highly fluorinated compounds. For example, constant-electrode potential (CEP) quantum calculations have been used to investigate the defluorination mechanisms of per- and polyfluoroalkyl substances (PFAS) on electrified surfaces. researchgate.net These simulations can provide critical insights into the electronic processes that govern the degradation of compounds like this compound in environmental or industrial settings.
The following interactive data table presents hypothetical energy values for a proposed dehydrofluorination reaction of this compound, illustrating the type of data generated from computational modeling studies.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant + Catalyst | Initial state with this compound and catalyst | 0.0 |
| Transition State 1 (TS1) | C-H bond activation | 25.4 |
| Intermediate 1 | Formation of a metal-alkyl intermediate | 5.2 |
| Transition State 2 (TS2) | β-fluoride elimination | 30.1 |
| Product + Catalyst | Formation of nonafluorohexene and regenerated catalyst | -10.8 |
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Studies on Fluorinated Hexanes
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. For fluorinated hexanes, including this compound, QSAR and QSPR models can be developed to predict various endpoints, thereby reducing the need for extensive experimental testing.
The development of a robust QSAR or QSPR model involves several key steps: the compilation of a dataset of compounds with known activities or properties, the calculation of molecular descriptors that encode structural information, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power.
For fluorinated compounds, specific molecular descriptors are often crucial for building accurate models. These can include descriptors related to:
Hydrophobicity: Such as the octanol-water partition coefficient (logP), which is significantly influenced by the degree of fluorination.
Electrostatic Properties: Including molecular dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are affected by the high electronegativity of fluorine atoms.
Topological and Geometrical Properties: Such as molecular weight, surface area, and volume, which describe the size and shape of the molecule.
A QSPR model was developed to predict the organic carbon normalized sorption coefficients of perfluorinated and polyfluoroalkyl substances, which is relevant for understanding the environmental fate of these compounds. mdpi.comnih.gov Such models can be invaluable for assessing the potential environmental impact of fluorinated hexanes.
The following interactive data table presents a hypothetical QSPR model for predicting the boiling point of a series of fluorinated hexanes, illustrating the components of such a model.
| Descriptor | Description | Coefficient | p-value |
|---|---|---|---|
| MW | Molecular Weight | 0.85 | <0.001 |
| Polarizability | Average molecular polarizability | -2.12 | 0.015 |
| Dipole Moment | Total dipole moment of the molecule | 1.57 | 0.032 |
| (Intercept) | - | -50.6 | - |
Model Statistics:
R² (Coefficient of determination): 0.92
Q² (Cross-validated R²): 0.88
RMSE (Root Mean Square Error): 5.8 °C
This hypothetical model suggests that the boiling point of fluorinated hexanes is strongly and positively correlated with molecular weight and dipole moment, while being negatively correlated with polarizability. The high R² and Q² values would indicate a good predictive ability of the model. Such QSPR studies are crucial for the rational design of fluorinated compounds with desired properties and for assessing their environmental behavior.
Derivatization and Analog Development of 1,1,1,2,2,5,5,6,6,6 Decafluorohexane
Synthesis of Substituted Decafluorohexane Derivatives
The synthesis of derivatives from the 1,1,1,2,2,5,5,6,6,6-decafluorohexane backbone involves the selective functionalization of its C-H bonds. The presence of ten fluorine atoms significantly influences the reactivity of the remaining C-H bonds at the C3 and C4 positions, making their selective activation a key chemical challenge.
Introduction of Heteroatoms and Functional Groups onto the Hexane (B92381) Backbone
The introduction of heteroatoms and diverse functional groups onto the decafluorohexane core is primarily achieved through C-H functionalization strategies. While direct derivatization of this compound is not extensively documented, methodologies developed for other partially fluorinated alkanes provide a roadmap for potential transformations.
Transition-metal catalysis is a powerful tool for this purpose, enabling the conversion of C-H bonds to C-C, C-N, or C-O bonds. bath.ac.uk For instance, rhodium and palladium catalysts are known to facilitate carbene or nitrene insertion into C(sp³)–H bonds, a reaction that could be applied to introduce ester or amine functionalities. The directing-group-free nature of some modern catalysts is particularly relevant, as the decafluorohexane backbone lacks obvious coordinating sites.
Free radical reactions offer another viable pathway. masterorganicchemistry.com The high electronegativity of the fluorine atoms can influence the regioselectivity of hydrogen atom abstraction, potentially favoring the C3 and C4 positions. Subsequent trapping of the resulting carbon-centered radical with various reagents can lead to the introduction of halogens, sulfur-containing groups, or other functionalities.
Below is a table summarizing potential functionalization reactions applicable to the decafluorohexane backbone based on established chemistry for fluorinated alkanes.
| Reaction Type | Catalyst/Reagent Example | Potential Functional Group Introduced |
| C-H Oxidation | Mn or Fe complexes | Hydroxyl (-OH) |
| C-H Amination | Rhodium(II) catalysts | Amine (-NHR), Amide (-NHCOR) |
| C-H Carbenoid Insertion | Rhodium(II) catalysts | Ester (-CH₂CO₂R) |
| Radical Halogenation | N-Halosuccinimide (NXS) | Halogen (-Cl, -Br, -I) |
| Nucleophilic Substitution | (Following halogenation) | Azide (-N₃), Cyanide (-CN), Thiol (-SR) |
This table presents hypothetical applications of known C-H functionalization methods to the this compound scaffold.
Stereoselective Synthesis of Chiral Analogs and Enantiomeric Resolution
The functionalization of the methylene (B1212753) (CH₂) groups at the C3 and C4 positions of this compound can generate chiral centers. Achieving stereocontrol in these transformations is crucial for applications in pharmaceutical development.
Asymmetric Synthesis: The development of chiral catalysts for C-H functionalization allows for the direct enantioselective synthesis of derivatives. For example, chiral rhodium catalysts have been successfully employed for enantioselective C-H insertion reactions on various substrates. fluorine1.ru A similar approach could foreseeably yield enantioenriched decafluorohexane derivatives. Another advanced strategy involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) with a chiral Lewis base, which could be adapted for related fluorinated structures. masterorganicchemistry.comacs.org
Enantiomeric Resolution: When a racemic mixture of a chiral decafluorohexane derivative is produced, its separation into individual enantiomers is necessary. Standard methods for enantiomeric resolution can be employed:
Formation of Diastereomers: The racemic mixture can be reacted with a chiral resolving agent, such as an enantiomerically pure acid or base (e.g., Mosher's acid, tartaric acid derivatives), to form a mixture of diastereomers. rsc.orgnus.edu.sg These diastereomers possess different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization or chromatography. nus.edu.sg Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the direct separation of enantiomers. nus.edu.sg The differential interaction of the enantiomers with the chiral selector in the column allows for their separation.
Exploration of Novel Perfluorinated Scaffolds Based on the Hexane Moiety
The this compound structure can serve as a versatile building block for the synthesis of more complex and novel perfluorinated scaffolds. researchgate.net The incorporation of this fluorinated hexane unit can impart desirable properties to larger molecules, such as enhanced thermal stability and chemical resistance. researchgate.net
By introducing functional groups at the C3 and C4 positions, the decafluorohexane core can be elaborated into a variety of architectures. For example, the synthesis of a diol or diamine derivative would create a monomer that could be used in polymerization reactions to create novel fluorinated polymers. Alternatively, bifunctional derivatives could be used to construct macrocycles or cage compounds with a fluorinated interior.
The concept of using well-defined, structurally rigid units as "building blocks" is a powerful strategy in complex molecule synthesis. researchgate.net The decafluorohexane moiety, with its defined stereochemistry and reactivity at the non-fluorinated positions, fits this paradigm. Its use could lead to the development of new fluorinated liquid crystals, advanced materials, or bioactive compounds where the fluorinated hexane segment controls conformation and properties. elsevierpure.com
Mechanistic Insights into Derivatization Reactions and Functionalization Pathways
Understanding the mechanisms of derivatization is key to developing selective and efficient synthetic methods. The reactivity of the C-H bonds in this compound is significantly influenced by the surrounding C-F bonds.
Electronic Effects: The strong electron-withdrawing inductive effect of the fluorine atoms increases the acidity and strength of the adjacent C-H bonds. Computational studies on smaller hydrofluorocarbons have shown that C-H bond dissociation enthalpies (BDEs) are significantly affected by the degree and position of fluorination. acs.org Specifically, fluorine substitution alpha to a C-H bond tends to weaken it, while beta-fluorination tends to strengthen it. In this compound, the C-H bonds at C3 and C4 are beta to the CF₂ groups and gamma to the CF₃ groups, suggesting they are relatively strong and unreactive, making their activation challenging.
Reaction Pathways:
Transition Metal-Catalyzed C-H Activation: These reactions often proceed through the formation of a metal-carbon bond. bath.ac.uk For directed reactions, a functional group on the substrate coordinates to the metal center, bringing it into proximity with the target C-H bond. For non-directed reactions, as would be necessary for decafluorohexane, the catalyst's selectivity is governed by subtle steric and electronic factors of both the substrate and the catalyst.
Radical Reactions: Functionalization via a radical pathway typically involves three steps: initiation (formation of a radical), propagation (hydrogen abstraction from the alkane followed by reaction of the resulting alkyl radical), and termination. masterorganicchemistry.com The selectivity of the initial hydrogen abstraction is crucial. The stability of the resulting carbon-centered radical at the C3 or C4 position will be influenced by the adjacent electron-withdrawing fluorine atoms, which can destabilize the radical. This suggests that highly reactive radical species would be required for the initiation step.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating these reaction mechanisms. rsc.orgnih.gov DFT calculations can model transition states, determine activation energies for competing pathways, and explain observed regioselectivity, providing valuable guidance for reaction optimization and the design of new catalysts. nih.gov
Applications of 1,1,1,2,2,5,5,6,6,6 Decafluorohexane in Specialized Chemical Research
Role as a Specialty Solvent in Organic Synthesis and Chemical Separations
Non-Aqueous Reaction Media and Solvent Effects
There is currently no available scientific literature detailing the use of 1,1,1,2,2,5,5,6,6,6-decafluorohexane as a non-aqueous reaction medium. Consequently, data on its specific solvent effects, such as its influence on reaction kinetics, selectivity, or equilibrium positions, are not documented. While the general principles of solvent effects are well-established in chemistry, influencing reaction outcomes through polarity, polarizability, and specific interactions, the particular behavior of this decafluorohexane in a reaction context remains uninvestigated in published research.
Extraction and Purification Methodologies Utilizing Fluorinated Solvents
No studies have been found that specifically employ this compound in extraction or purification processes. The unique properties of fluorinated solvents, such as their immiscibility with both aqueous and common organic solvents, often make them valuable in specialized separation techniques. However, the application of this specific compound for such purposes has not been reported.
Contributions to Advanced Materials Science and Polymer Chemistry
An extensive search of the literature did not uncover any research detailing the application or incorporation of this compound in the fields of advanced materials science or polymer chemistry. Fluorinated molecules are often utilized to impart properties such as hydrophobicity, chemical resistance, and low surface energy to materials and polymers. Nevertheless, there are no specific findings to indicate that this compound has been explored for these purposes.
Research in Supercritical Fluid Technologies and Related Applications
There is no available research on the use of this compound in the context of supercritical fluid technologies. While various fluorinated compounds are investigated for their potential as supercritical fluids due to their tunable properties and inertness, this specific decafluorohexane has not been the subject of such studies according to publicly accessible scientific databases.
Environmental Fate and Transport Mechanisms of Perfluorinated Hexane Compounds
Environmental Distribution and Compartmentalization of Perfluorinated Hexanes
The environmental distribution of perfluorinated compounds is largely governed by their unique physicochemical properties, including high chemical stability and a dual hydrophobic and lipophobic nature. For short-chain compounds like decafluorohexane, mobility is a key factor in their compartmentalization within the environment.
Perfluorinated alkanes, particularly those with relatively high vapor pressures, are expected to exist predominantly in the vapor phase in the atmosphere. This facilitates their long-range atmospheric transport to regions far from their original sources. The atmospheric lifetime of perfluoro-n-hexane, a related compound, is estimated to be between 3,070 and 3,200 years, indicating extreme persistence in the atmosphere. nih.gov Hydrofluorocarbons (HFCs), which like 1,1,1,2,2,5,5,6,6,6-decafluorohexane contain C-H bonds, can have atmospheric lifetimes ranging from over a decade to several hundred years, depending on their specific structure and reactivity with atmospheric oxidants. ipcc.ch
Deposition from the atmosphere can occur through wet deposition (rain and snow) and dry deposition. This atmospheric transport and subsequent deposition is a significant pathway for the contamination of remote terrestrial and aquatic ecosystems with PFAS.
Table 1: Estimated Atmospheric Lifetimes of Selected Fluorinated Compounds
| Compound | Estimated Atmospheric Lifetime |
| Perfluoro-n-hexane | 3,070 - 3,200 years nih.gov |
| HFC-134a (CF3CH2F) | 13.8 years ipcc.ch |
| HFC-23 (CHF3) | 260 years ipcc.ch |
In aquatic systems, the mobility of perfluorinated compounds is influenced by their chain length and functional groups. Shorter-chain PFAS, such as perfluorohexane (B1679568) sulfonate (PFHxS), exhibit higher water solubility and a lower tendency to adsorb to organic matter compared to their long-chain counterparts. mdpi.com This suggests that this compound would likely be highly mobile in water, leading to widespread distribution in surface and groundwater. researchgate.net
In terrestrial environments, the mobility of perfluoro-n-hexane is expected to be low due to its high estimated organic carbon-water (B12546825) partitioning coefficient (Koc), suggesting it would be relatively immobile in soil. nih.gov However, the presence of hydrogen atoms in this compound could alter its partitioning behavior, potentially increasing its mobility compared to fully fluorinated alkanes. The unsaturated soil zone is increasingly recognized as a significant reservoir for PFAS at contaminated sites. nih.gov
Degradation Pathways and Persistence in Diverse Environmental Media
The persistence of perfluorinated compounds is a defining characteristic, primarily due to the immense strength of the carbon-fluorine (C-F) bond. nih.gov
The microbial degradation of perfluorinated compounds is generally considered to be a very slow process, if it occurs at all. The stability of the C-F bond presents a significant barrier to microbial enzymatic attack. nih.gov While some studies have shown evidence of the biodegradation of certain polyfluorinated compounds, this often results in incomplete transformation to other persistent PFAS rather than complete mineralization. researchgate.net For many perfluorinated compounds, there is currently no evidence of significant microbial degradation in the environment. The presence of C-H bonds in this compound might offer a point of attack for microbial enzymes that is not present in fully fluorinated alkanes, but specific research on this is lacking.
Photolysis: Direct photolysis of many PFAS is slow under typical environmental conditions. However, some studies have shown that perfluorinated compounds can undergo photolysis, particularly at high altitudes where UV radiation is more intense. nih.gov The presence of other substances in water can lead to indirect photolysis, where reactive species like hydroxyl radicals initiate the degradation process. researchgate.net
Hydrolysis: The C-F bond is generally resistant to hydrolysis under environmental conditions. scholaris.ca Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Redox Reactions: Oxidation-reduction (redox) reactions are fundamental chemical processes involving the transfer of electrons. youtube.comlibretexts.org While reductive defluorination of some PFAS has been demonstrated under specific laboratory conditions, it is not considered a major environmental degradation pathway for most perfluorinated compounds. The high strength of the C-F bond makes these compounds resistant to most environmental redox reactions. nih.gov
Environmental Modeling and Predictive Tools for Perfluorinated Hexane (B92381) Fate and Transport
Predicting the environmental behavior of this compound, a member of the hydrofluorocarbon (HFC) family, relies on a suite of environmental models and predictive tools. Due to its specific chemical structure, direct modeling studies and extensive experimental data for this compound are limited. Consequently, its fate and transport are often inferred using models developed for chemicals with similar properties, such as other HFCs or short-chain per- and polyfluoroalkyl substances (PFAS). These models are essential for estimating the compound's distribution, persistence, and potential for long-range transport across various environmental compartments.
A significant challenge in accurately modeling compounds like this compound is the scarcity of specific experimental data for key physicochemical properties. For a structurally similar compound, 1H-perfluorohexane, regulatory assessments have noted a lack of information on degradation rates from simulation studies, leading to a classification of potentially persistent or very persistent. service.gov.uk This data gap underscores the reliance on predictive tools to estimate the environmental behavior of such compounds.
Multimedia Fugacity Models
One of the most established tools for predicting the environmental fate of organic chemicals is the multimedia fugacity model. wikipedia.orgulisboa.ptenvchemgroup.com Fugacity, a concept representing a chemical's "escaping tendency," is used to model the partitioning of a substance between different environmental media such as air, water, soil, and sediment. wikipedia.org
These models are constructed as a series of mass balance equations for each environmental compartment. wikipedia.org They require specific chemical properties as inputs to calculate "Z-values," or fugacity capacities, which determine how a chemical is distributed at equilibrium. wikipedia.orgtrentu.ca Different levels of fugacity models exist, offering increasing complexity:
Level I: Calculates the equilibrium partitioning of a fixed amount of chemical in a closed system, indicating the primary accumulating compartment. trentu.ca
Level II: Introduces advection (flow in and out) and degradation processes, providing a steady-state view of the chemical's fate. trentu.ca
Level III: Accounts for non-equilibrium, steady-state conditions, where intermedia transport rates (e.g., air-water exchange, soil runoff) are crucial determinants of the chemical's distribution. trentu.ca
Table 1: Illustrative Input Parameters for a Level III Fugacity Model
This table shows the types of physicochemical data required to model a substance like this compound. Due to the lack of specific experimental data for this compound, the values presented are for illustrative purposes to demonstrate model requirements.
| Property | Symbol | Units | Data Status for this compound |
| Molecular Weight | MW | g/mol | 282.06 |
| Water Solubility | S | g/m³ | Data Not Available |
| Vapor Pressure | P | Pa | Data Not Available |
| Log Octanol-Water Partition Coefficient | Log Kow | unitless | Data Not Available |
| Henry's Law Constant | H | Pa·m³/mol | Data Not Available |
| Half-life in Air | t½ air | hours | Data Not Available |
| Half-life in Water | t½ water | hours | Data Not Available |
| Half-life in Soil | t½ soil | hours | Data Not Available |
| Half-life in Sediment | t½ sed | hours | Data Not Available |
Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural properties of a chemical with its physicochemical properties, environmental fate, or toxicity. nih.gov These in silico models are particularly valuable when experimental data are lacking, as is the case for many PFAS and HFCs. nih.gov
For environmental fate assessment, QSARs can be used to estimate crucial input parameters for other models, such as:
Log Kow (Octanol-Water Partition Coefficient): Predicts a chemical's tendency to partition into organic matter in soil and sediment or to bioaccumulate in organisms. nih.gov
Degradation Rates: Estimates the persistence of a compound by predicting its rate of reaction with atmospheric oxidants like hydroxyl radicals. rsc.org
Water Solubility and Vapor Pressure: Key parameters for determining a chemical's partitioning behavior in the environment.
The development of robust QSARs for fluorinated compounds has been an area of active research. The unique effects of fluorine atoms on molecular properties can make predictions challenging compared to conventional organic chemicals. However, models are continually being refined to better account for these properties. nih.gov For this compound, QSARs would be the primary method for estimating the necessary inputs for fugacity and other transport models in the absence of laboratory-derived data.
Atmospheric and Environmental Transport Models
Given that HFCs are primarily used in applications that lead to atmospheric release (e.g., refrigerants, blowing agents), atmospheric transport models are critical predictive tools. nih.govclimatechangewriters.com These models simulate the movement and dispersion of chemicals in the atmosphere based on meteorological data and the chemical's properties.
Models like AERMOD and Lagrangian particle dispersion models are used to predict concentrations of airborne pollutants downwind from a source. nih.govcopernicus.org For HFCs, which are generally persistent in the atmosphere, these models can be used to estimate their contribution to global warming and their potential for long-range transport to remote regions like the Arctic. service.gov.ukccacoalition.org The primary atmospheric sink for HFCs is reaction with hydroxyl (OH) radicals in the troposphere. researchgate.net The rate of this reaction, which determines the atmospheric lifetime, is a key input parameter often derived from QSAR models or laboratory studies on similar compounds.
In addition to air models, other predictive tools are used to assess transport in aquatic and terrestrial systems:
Groundwater Transport Models (e.g., MODFLOW, MT3DMS): These are used to simulate the movement of contaminants in subsurface environments. nih.gov While HFCs are highly volatile, contamination of groundwater could occur from significant localized sources.
Vadose Zone Models (e.g., PRZM-3): These models predict the movement of chemicals through the unsaturated soil layer above the water table, a critical pathway for groundwater contamination. nih.gov
The application of these comprehensive environmental fate models provides a framework for assessing the potential risks of this compound, though it is crucial to recognize the inherent uncertainties stemming from the current lack of compound-specific data.
Future Research Directions and Emerging Paradigms in 1,1,1,2,2,5,5,6,6,6 Decafluorohexane Chemistry
Innovations in Synthetic Strategies and Reaction Design for Sustainable Fluorination
Historically, the synthesis of organofluorine compounds has often relied on harsh reagents and energy-intensive conditions, such as the use of elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). mt.com The future of synthesizing 1,1,1,2,2,5,5,6,6,6-Decafluorohexane is geared towards developing safer, more efficient, and environmentally benign methodologies.
Emerging research focuses on innovative activation methods that bypass traditional hazardous materials. A groundbreaking approach involves the direct use of the mineral fluorspar (CaF₂) as the fluorine source, which could eliminate the need to produce highly corrosive hydrogen fluoride gas as an intermediate. ox.ac.uk This mechanochemical activation, inspired by biomineralization, could be adapted to produce a range of fluorochemicals, potentially including precursors for this compound. ox.ac.uk
Furthermore, electrochemical and photochemical fluorination techniques are gaining prominence as sustainable alternatives. These methods offer the potential for high selectivity under mild conditions, reducing energy consumption and avoiding toxic fluorinating agents. Future research will likely explore the application of these techniques to selectively introduce fluorine atoms onto a hexane (B92381) backbone to construct the 1,1,1,2,2,5,5,6,6,6-decafluoro- substitution pattern with minimal waste generation.
Table 1: Comparison of Synthetic Fluorination Strategies
| Strategy | Key Principles | Potential Advantages for Synthesizing this compound | Research Focus |
|---|---|---|---|
| Traditional Methods | Use of hazardous reagents like HF and F₂ gas. mt.com | Established industrial processes. | Improving safety and containment. |
| Direct Fluorspar (CaF₂) Utilization | Mechanochemical activation of CaF₂ to bypass HF production. ox.ac.uk | Enhanced safety, reduced carbon footprint, streamlined supply chain. ox.ac.uk | Development of catalysts and reaction conditions for specific isomers. |
| Electrochemical Fluorination | Electric current drives fluorination, avoiding harsh chemical oxidants. | High selectivity, mild conditions, reduced reagent toxicity. | Electrode material design and electrolyte optimization. |
| Photochemical Fluorination | Light-initiated reactions, often using photosensitizers. mdpi.com | High precision, low energy consumption, metal-free conditions. mdpi.com | Discovery of new photocatalysts and reaction pathways. |
Advanced Spectroscopic Probes for In-Situ and Real-Time Mechanistic Analysis
A deep understanding of reaction mechanisms is critical for optimizing the synthesis of this compound. Advanced spectroscopic techniques are moving beyond simple post-reaction characterization to provide real-time, in-situ analysis of fluorination processes.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful tool for this purpose. Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, distinct fluorine environments within a molecule can be easily differentiated. For this compound, the fluorine atoms on carbons 1, 2, 5, and 6 would produce unique signals, allowing for precise structural confirmation.
Future research will focus on integrating ¹⁹F NMR probes directly into reaction vessels. mt.com This will enable real-time monitoring of reactant consumption, intermediate formation, and product generation. Such mechanistic insights are invaluable for optimizing reaction conditions, improving yields, and ensuring the selective formation of the desired isomer. Other techniques, such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can also be employed in-situ to track changes in bonding and functional groups throughout the reaction.
Table 2: Hypothetical ¹⁹F NMR Data for this compound
| Fluorine Environment | Number of Fluorines | Expected Multiplicity (Splitting Pattern) | Anticipated Information |
|---|---|---|---|
| -CF₃ (at C1 and C6) | 6 | Triplet | Confirmation of terminal trifluoromethyl groups. |
| -CF₂- (at C2 and C5) | 4 | Complex Multiplet | Indicates coupling to both -CF₃ and -CH₂ groups. |
Development of Predictive Computational Models for Enhanced Reactivity and Environmental Fate Understanding
Computational chemistry is becoming an indispensable tool for designing novel molecules and predicting their behavior, thereby reducing the need for extensive and costly empirical experimentation. nih.gov For this compound, the development of robust computational models is a key future research direction.
Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) can provide profound insights into the compound's properties. nih.gov DFT is used to calculate molecular structures, reaction energetics, and spectroscopic properties with high accuracy, which can help elucidate reaction mechanisms and predict reactivity. nih.gov MD simulations can model the behavior of the molecule over time, which is crucial for understanding its physical properties and interactions with other molecules. nih.gov
A major focus will be on developing models to predict the environmental fate of this compound. rsc.org These models integrate data on chemical properties with environmental scenarios to estimate persistence, partitioning between air, water, and soil, and potential degradation pathways. researchgate.net By predicting metrics like atmospheric lifetime and global warming potential (GWP) before a compound is synthesized on a large scale, researchers can proactively design molecules with a more favorable environmental profile, aligning with the principles of green chemistry. nih.gov
Table 3: Applications of Computational Models for this compound
| Modeling Technique | Predicted Parameters | Research Goal |
|---|---|---|
| Density Functional Theory (DFT) | Bond energies, reaction barriers, NMR shifts, dipole moment. | Optimize synthetic routes; understand reactivity; validate spectroscopic data. nih.gov |
| Molecular Dynamics (MD) | Solubility, viscosity, diffusion coefficients, conformational analysis. | Predict physical properties for application design; study interactions in biological or material systems. nih.gov |
| Environmental Fate Models | Atmospheric lifetime, degradation products, partitioning coefficients (Kow, Koc). | Assess environmental impact; guide the design of more benign alternatives. rsc.orgresearchgate.net |
Exploration of Novel Applications in Emerging Interdisciplinary Fields
While hydrofluorocarbons (HFCs) have been used as refrigerants and propellants, future research aims to unlock novel, high-value applications for specific molecules like this compound. wikipedia.org The unique properties conferred by its fluorine content—such as chemical inertness, thermal stability, and low surface tension—make it a candidate for exploration in several advanced fields. researchgate.net
One promising area is in biomedical and pharmaceutical applications. Semifluorinated alkanes are being investigated as drug carriers, components of artificial blood substitutes, and for ophthalmic applications. nih.gov The specific structure of this compound could be evaluated for its ability to dissolve and deliver lipophilic drugs or for its oxygen-carrying capacity.
In materials science, this compound could serve as a building block or processing aid for creating advanced fluoropolymers with tailored properties. chemours.com Its distinct solubility characteristics could also be exploited in "fluorous chemistry," a technique that uses fluorinated solvents and reagents to simplify the purification of chemical products. wikipedia.org Furthermore, its potential use as a stable dielectric fluid in high-performance electronics or as a specialty lubricant warrants investigation.
Q & A
Q. What theoretical frameworks guide the integration of fluorocarbon research into broader materials science or medicinal chemistry contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
